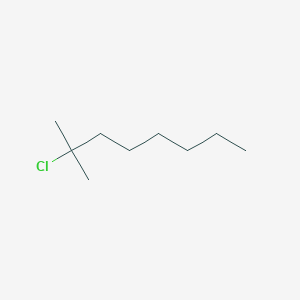

2-Chloro-2-methyloctane

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

928-60-9 |

|---|---|

分子式 |

C9H19Cl |

分子量 |

162.7 g/mol |

IUPAC 名称 |

2-chloro-2-methyloctane |

InChI |

InChI=1S/C9H19Cl/c1-4-5-6-7-8-9(2,3)10/h4-8H2,1-3H3 |

InChI 键 |

LOMDZDDDFXCCQF-UHFFFAOYSA-N |

SMILES |

CCCCCCC(C)(C)Cl |

规范 SMILES |

CCCCCCC(C)(C)Cl |

产品来源 |

United States |

科学研究应用

Organic Synthesis

Intermediate in Chemical Reactions

2-Chloro-2-methyloctane is primarily utilized as an intermediate in the synthesis of other organic compounds. It can undergo both nucleophilic substitution (SN1 and SN2) and elimination reactions (E2), which are crucial for forming ethers, alcohols, and alkenes. The choice of reaction pathway often depends on the reaction conditions, such as the nature of the solvent and the presence of bases or nucleophiles.

Table 1: Reaction Pathways of this compound

| Reaction Type | Mechanism | Product(s) |

|---|---|---|

| Substitution | SN1 | Ether (e.g., 2-Methoxy-2-methyloctane) |

| Substitution | SN2 | Alcohols or other derivatives |

| Elimination | E2 | Alkene (e.g., 2-Methyloct-2-ene) |

Catalytic Studies

Model Compound for Catalysis

In catalytic studies, this compound serves as a model compound to explore reaction mechanisms. Its well-defined reactivity allows researchers to investigate how various catalysts affect reaction rates and pathways. This application is particularly relevant in the development of new catalytic processes that could improve efficiency in chemical manufacturing.

Petrochemical Industry

Additive in Fuel Processes

In the petrochemical sector, this compound is used as an additive to enhance specific properties of fuels and lubricants. Its presence can improve combustion characteristics and stability, which are critical for optimizing engine performance.

Medicinal Chemistry

Chlorinated Compounds in Drug Discovery

The chlorine atom in this compound can significantly influence the biological activity of compounds. Chlorinated motifs are prevalent in pharmaceuticals due to their ability to enhance potency and selectivity against biological targets. For instance, compounds with similar chloroalkane structures have shown improved activity against various diseases, including cancer and malaria .

Case Study: Anticancer Activity

Research has demonstrated that chlorinated derivatives can lead to substantial improvements in anticancer activity. For example, modifications to existing drug scaffolds by incorporating chlorine atoms have resulted in enhanced potency against specific cancer cell lines, showcasing the "magic chloro effect" where small structural changes lead to significant biological outcomes .

Safety and Toxicity Considerations

While this compound is useful in various applications, it is essential to consider its toxicity profile. Exposure can lead to respiratory irritation and skin sensitization; thus, proper handling protocols should be established when working with this compound.

准备方法

Reaction Mechanism and Conditions

The reaction proceeds via protonation of the alkene to form a carbocation intermediate at the more substituted carbon, followed by nucleophilic attack by chloride ions. For 2-methyl-1-octene, this results in exclusive formation of the tertiary chloride due to the stability of the carbocation intermediate.

Example Protocol

- Reactants : 2-methyl-1-octene (1.0 mol), concentrated HCl (3.0 mol), ZnCl₂ (0.1 mol)

- Conditions : Stirred at 25–30°C for 6–8 hours under anhydrous conditions

- Workup : Neutralization with aqueous sodium bicarbonate, extraction with dichloromethane, and distillation (boiling point: 186.6°C)

- Yield : 72–79%

Nucleophilic Substitution of Tertiary Alcohols

The reaction of 2-methyloctan-2-ol with HCl or Lucas reagent (HCl/ZnCl₂) is a cornerstone method for synthesizing this compound. This approach exploits the high reactivity of tertiary alcohols toward SN1 mechanisms under acidic conditions.

Reaction Equation

$$ \text{2-methyloctan-2-ol} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{this compound} + \text{H}2\text{O} $$

Typical Procedure

Key Considerations

- Reagent Purity : Anhydrous ZnCl₂ is critical to prevent hydrolysis of the chloroalkane.

- Side Reactions : Prolonged heating may induce elimination, forming 2-methyl-1-octene, but tertiary alcohols exhibit lower elimination propensity compared to secondary analogs.

Alternative Synthetic Routes

Chlorination of 2-Methyloctane

Free-radical chlorination of 2-methyloctane using chlorine gas (Cl₂) under UV light yields a mixture of chloroalkanes. However, this method lacks selectivity, producing multiple structural isomers and requiring rigorous chromatographic separation.

Reported Data

Alkyl Halide Exchange

Metathesis reactions, such as the treatment of 2-methyloctyl bromide with lithium chloride (LiCl) in acetone, offer a halogen-exchange pathway. While feasible, this method is less economical due to the high cost of bromide precursors.

$$ \text{2-methyloctyl bromide} + \text{LiCl} \rightarrow \text{this compound} + \text{LiBr} $$

Yield : 50–60% after 12-hour reflux

Industrial and Laboratory Optimization

Catalytic Enhancements

Recent studies demonstrate that replacing ZnCl₂ with acidic ionic liquids (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) improves reaction rates and yields (up to 88%) while enabling catalyst recycling.

Solvent Effects

- Polar Solvents : Dichloromethane and chloroform enhance ion pair separation, accelerating SN1 mechanisms.

- Nonpolar Solvents : Hexane or toluene reduce side reactions but slow reaction kinetics.

Comparative Analysis of Methods

| Method | Reactants | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrochlorination | 2-methyl-1-octene, HCl | ZnCl₂, 25–30°C | 72–79% | High regioselectivity | Requires pure alkene feedstock |

| Alcohol substitution | 2-methyloctan-2-ol, HCl | ZnCl₂, reflux | 68–85% | High yield, simple setup | Sensitive to moisture |

| Free-radical chlorination | 2-methyloctane, Cl₂ | UV light, 80°C | <20% | Uses alkane feedstock | Low selectivity, multiple byproducts |

| Halogen exchange | 2-methyloctyl bromide, LiCl | Acetone, reflux | 50–60% | Halogen specificity | Expensive bromide reagents |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。